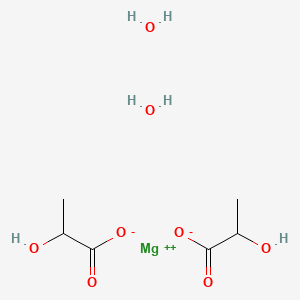
Magnesium lactate dihydrate
Overview
Description
Magnesium lactate dihydrate is a chemical compound with the formula C6H10MgO6·2H2O. It is the magnesium salt of lactic acid and is commonly used as a mineral supplement to prevent and treat low levels of magnesium in the blood. This compound is also used as a food additive and acidity regulator .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium lactate dihydrate can be synthesized by reacting magnesium carbonate or magnesium hydroxide with lactic acid. The reaction typically occurs in an aqueous solution and results in the formation of magnesium lactate, which can then be crystallized to obtain the dihydrate form .
Industrial Production Methods: In industrial settings, this compound is produced by neutralizing lactic acid with magnesium oxide or magnesium carbonate. The reaction mixture is then concentrated and crystallized to yield the dihydrate form. The process involves careful control of temperature and pH to ensure high purity and yield .
Types of Reactions:
Oxidation and Reduction: this compound does not typically undergo oxidation or reduction reactions due to the stability of the lactate ion.
Substitution Reactions: It can participate in substitution reactions where the lactate ion is replaced by other anions in the presence of strong acids or bases.
Complexation Reactions: this compound can form complexes with various ligands, such as ethylenediaminetetraacetic acid (EDTA), which is used in titration methods to determine magnesium content.
Common Reagents and Conditions:
Acids: Strong acids like hydrochloric acid can be used to protonate the lactate ion, leading to the formation of lactic acid and magnesium chloride.
Bases: Strong bases like sodium hydroxide can deprotonate lactic acid, forming lactate ions and water.
Major Products Formed:
Magnesium Chloride: Formed when magnesium lactate reacts with hydrochloric acid.
Lactic Acid: Formed when the lactate ion is protonated by strong acids.
Scientific Research Applications
Magnesium lactate dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard in titration methods.
Biology: Studied for its role in cellular metabolism and enzyme function.
Industry: Employed as a food additive and acidity regulator in the food and beverage industry.
Mechanism of Action
Magnesium lactate dihydrate exerts its effects by providing magnesium ions, which are essential cofactors in numerous enzymatic reactions in the body. Magnesium plays a crucial role in protein synthesis, carbohydrate metabolism, and neuromuscular function. It also influences the activity of the sodium/potassium-transporting ATPase enzyme, which is vital for maintaining cellular ion balance .
Comparison with Similar Compounds
Magnesium Oxide: Commonly used as a dietary supplement but has lower bioavailability compared to magnesium lactate dihydrate.
Magnesium Citrate: Known for its high bioavailability and is often used to treat constipation.
Magnesium Glycinate: Well-tolerated and causes minimal digestive side effects, making it suitable for individuals requiring higher doses of magnesium
Uniqueness of this compound: this compound is unique due to its high bioavailability and ease of absorption in the digestive system. It is particularly effective in treating magnesium deficiency without causing significant gastrointestinal side effects, making it a preferred choice for long-term supplementation .
Properties
IUPAC Name |
magnesium;2-hydroxypropanoate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6O3.Mg.2H2O/c2*1-2(4)3(5)6;;;/h2*2,4H,1H3,(H,5,6);;2*1H2/q;;+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHMINBVGAHXNS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14MgO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40873134 | |
| Record name | Magnesium, diaquabis[(2S)-2-(hydroxy-κappaO)propanoato-κappaO]-, (OC-6-13) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179308-96-4, 215665-00-2 | |
| Record name | Magnesium lactate dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179308964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium, diaquabis[(2S)-2-(hydroxy-κappaO)propanoato-κappaO]-, (OC-6-13) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MAGNESIUM LACTATE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRT310VU4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(2-{2-Chloro-1-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1H-inden-3-yl}ethenyl)-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B1143186.png)

![2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]acetic acid](/img/structure/B1143195.png)

